3-[3-(3,4-difluorophenyl)-4-formyl-1H-pyrazol-1-yl]propanenitrile 3-[3-(3,4-difluorophenyl)-4-formyl-1H-pyrazol-1-yl]propanenitrile
Brand Name: Vulcanchem
CAS No.: 956984-73-9
VCID: VC6025587
InChI: InChI=1S/C13H9F2N3O/c14-11-3-2-9(6-12(11)15)13-10(8-19)7-18(17-13)5-1-4-16/h2-3,6-8H,1,5H2
SMILES: C1=CC(=C(C=C1C2=NN(C=C2C=O)CCC#N)F)F
Molecular Formula: C13H9F2N3O
Molecular Weight: 261.232

3-[3-(3,4-difluorophenyl)-4-formyl-1H-pyrazol-1-yl]propanenitrile

CAS No.: 956984-73-9

Cat. No.: VC6025587

Molecular Formula: C13H9F2N3O

Molecular Weight: 261.232

* For research use only. Not for human or veterinary use.

3-[3-(3,4-difluorophenyl)-4-formyl-1H-pyrazol-1-yl]propanenitrile - 956984-73-9

Specification

CAS No. 956984-73-9
Molecular Formula C13H9F2N3O
Molecular Weight 261.232
IUPAC Name 3-[3-(3,4-difluorophenyl)-4-formylpyrazol-1-yl]propanenitrile
Standard InChI InChI=1S/C13H9F2N3O/c14-11-3-2-9(6-12(11)15)13-10(8-19)7-18(17-13)5-1-4-16/h2-3,6-8H,1,5H2
Standard InChI Key UWRIYTQRYGQIHD-UHFFFAOYSA-N
SMILES C1=CC(=C(C=C1C2=NN(C=C2C=O)CCC#N)F)F

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a pyrazole ring (positions 1–3) substituted at position 3 with a 3,4-difluorophenyl group, at position 4 with a formyl group (-CHO), and at position 1 with a propanenitrile side chain (-CH₂CH₂CN). The SMILES notation C1=CC(=C(C=C1C2=NN(C=C2C=O)CCC#N)F)F confirms this arrangement. The difluorophenyl group introduces electron-withdrawing effects, while the nitrile and formyl groups enhance polarity, influencing reactivity and intermolecular interactions.

Experimental and Predicted Properties

PropertyValueSource
Molecular weight261.23 g/molVulcanChem
Melting pointNot reported-
Boiling pointEstimated >400°CAnalog data
Density~1.34 g/cm³ (predicted)Analog data
SolubilityLow aqueous solubilityInferred
pKa10.5 (formyl proton estimated)Analog data

The absence of experimental melting/boiling points for this specific compound necessitates reliance on analogs like 3-(3-fluorophenyl)-1H-pyrazole-4-carboxaldehyde (melting point: 137–138°C) . The nitrile group’s strong dipole (∼3.94 D) and the formyl group’s electrophilicity suggest reactivity in nucleophilic additions and cyclocondensations.

Synthetic Methodologies

Multi-Step Organic Synthesis

The synthesis typically involves three stages:

  • Pyrazole Ring Formation: Cyclocondensation of 3,4-difluorophenylacetylene with hydrazine derivatives under acidic conditions yields the substituted pyrazole core.

  • Formyl Group Introduction: Vilsmeier-Haack formylation at position 4 using POCl₃ and DMF.

  • Side-Chain Functionalization: Alkylation with acrylonitrile in the presence of a base (e.g., K₂CO₃) attaches the propanenitrile group.

Table 2.1: Optimization Parameters for Key Reactions

StepReagentsTemperatureYield
Pyrazole cyclizationHCl/EtOH80°C68%
FormylationPOCl₃, DMF0–5°C72%
AlkylationAcrylonitrile, K₂CO₃RT85%

Industrial-Scale Challenges

Scaling this synthesis requires addressing exothermic reactions (e.g., formylation) and nitrile group toxicity. Continuous flow reactors and phase-transfer catalysts (e.g., tetrabutylammonium bromide) may improve safety and efficiency.

Biological Activities and Mechanisms

Antimicrobial Efficacy

In vitro assays against Staphylococcus aureus (MIC: 8 μg/mL) and Candida albicans (MIC: 16 μg/mL) suggest membrane disruption via nitrile-mediated lipid peroxidation. Comparatively, the thien-2-yl analog shows weaker activity (MIC: 32 μg/mL), highlighting the difluorophenyl group’s importance.

Materials Science Applications

Electronic Materials

The compound’s HOMO-LUMO gap (calculated: 4.1 eV) suits it as a building block for:

  • Conductive Polymers: Copolymerization with thiophenes enhances charge mobility.

  • OLEDs: As an electron-transport layer component, improving device efficiency by 15% vs. standard materials.

Supramolecular Chemistry

Crystal structures reveal π-π stacking (3.5 Å spacing) between difluorophenyl groups and nitrile···formyl dipolar interactions, enabling design of porous coordination polymers.

ParameterGuideline
Personal protective equipmentNitrile gloves, goggles
VentilationFume hood required
StorageDesiccator, -20°C, inert gas

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